Isopropyl Tenofovir

Impurity profiling Regulatory compliance Tenofovir Disoproxil Fumarate

QC laboratories quantifying tenofovir isopropyl isoproxil in TDF API require a certified reference standard to meet USP system suitability and ICH Q3B acceptance criteria (≤0.3%). Isopropyl Tenofovir (CAS 1346597-36-1) directly addresses this need: • Certified reference standard for HPLC-UV or LC-MS quantification of the specified impurity tenofovir isopropyl isoproxil in TDF API. • Establishes system suitability parameters (resolution, tailing factor, RRT) per USP monograph requirements. • Supports forced degradation studies to validate stability-indicating methods for TDF finished dosage forms. Supplied with full characterization data; available for immediate procurement.

Molecular Formula C12H20N5O4P
Molecular Weight 329.29 g/mol
Cat. No. B15294139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl Tenofovir
Molecular FormulaC12H20N5O4P
Molecular Weight329.29 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
InChIInChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1
InChIKeyNYGAYVWAJGDSQU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl Tenofovir: Analytical Reference Standard for Tenofovir Disoproxil Fumarate Impurity Profiling


Isopropyl Tenofovir (CAS 1346597-36-1), also referred to as mono-POC isopropyl tenofovir or tenofovir isopropyl isoproxil, is a process-related impurity of the antiretroviral prodrug Tenofovir Disoproxil Fumarate (TDF) [1]. It is an acyclic phosphonate nucleotide derivative that serves as a critical analytical reference standard for impurity quantification in TDF active pharmaceutical ingredient (API) and finished dosage forms, in compliance with USP and ICH Q3B guidelines .

Why Impurity Standards for Tenofovir Disoproxil Fumarate Cannot Be Arbitrarily Substituted


In pharmaceutical quality control, the accurate identification and quantification of specified impurities are mandated by ICH Q3B guidelines, with acceptance criteria defined relative to the API [1]. Substituting Isopropyl Tenofovir with a structurally similar impurity standard (e.g., mono-POC ethyl tenofovir or tenofovir isoproxil monoester) without verifying relative retention time, response factor, and resolution fails to meet USP system suitability requirements for TDF analysis [2]. Such substitution compromises the validity of impurity profiling, risking regulatory non-compliance and erroneous batch release decisions.

Isopropyl Tenofovir: Comparator-Based Quantitative Evidence for Scientific Selection


USP-Specified Impurity Status Differentiates Isopropyl Tenofovir from Unspecified Tenofovir Derivatives

Isopropyl Tenofovir (mono-POC isopropyl tenofovir) is explicitly listed as a USP-related known impurity in Tenofovir Disoproxil Fumarate, alongside mono-POC methyl and ethyl analogs, distinguishing it from unspecified impurities that lack regulatory recognition [1]. This status requires its monitoring in quality control for TDF API.

Impurity profiling Regulatory compliance Tenofovir Disoproxil Fumarate

Defined Acceptance Criterion for Tenofovir Isopropyl Isoproxil in TDF API Specifications

Tenofovir isopropyl isoproxil (Isopropyl Tenofovir) has a defined acceptance criterion of ≤0.3% in Tenofovir Disoproxil Fumarate API, as per HPLC specifications [1]. This limit is distinct from other related substances: tenofovir isoproxil monoester (≤1.0%), tenofovir isoproxil ethyl ester (≤0.15%), and unspecified single impurity (≤0.1%).

Quality control HPLC specification Tenofovir Disoproxil Fumarate

Comparative Purity Levels of Commercial Isopropyl Tenofovir Reference Standards

Commercial suppliers offer Isopropyl Tenofovir with varying purity specifications. BOC Sciences supplies the compound at >95% purity , while MolCore offers Mono-POC Isopropyl Tenofovir (mixture of diastereomers) at NLT 98% purity . The higher purity standard (98% vs. 95%) provides a 3% improvement in accuracy for quantitative impurity assays.

Analytical reference standard Purity Impurity quantification

Accurate Mass Detection of Tenofovir Isopropyl Isoproxil by LC-MS for Untargeted Impurity Screening

In an untargeted full scan LC-MS screening of Tenofovir Disoproxil Fumarate, tenofovir isopropyl isoproxil (Isopropyl Tenofovir) was detected and identified by accurate mass measurement within 0.1 amu of its theoretical mass, alongside tenofovir isoproxil monoester and tenofovir methyl isoproxil [1]. This demonstrates the compound's distinct detectability and mass spectral fingerprint, enabling confident identification in complex matrices.

LC-MS Impurity identification Accurate mass

Synthesis Route Comparison: Phase-Transfer Catalysis for Isopropyl Tenofovir Preparation

Isopropyl Tenofovir (tenofovir isopropyl isoproxil) can be synthesized via phase-transfer catalysis using 2-bromopropane with tenofovir as starting material, as disclosed in patent CN103864846A [1]. This method differs from the chloromethyl isopropyl carbonate esterification route used for Tenofovir Disoproxil synthesis (WO2014141092A2) [2], providing a distinct impurity profile that must be separately controlled.

Synthesis Phase-transfer catalysis Process impurity

Isopropyl Tenofovir: Primary Application Scenarios for Quality Control and Regulatory Compliance


Quantitative Impurity Profiling of Tenofovir Disoproxil Fumarate API

Isopropyl Tenofovir serves as a certified reference standard for HPLC-UV or LC-MS quantification of the specified impurity tenofovir isopropyl isoproxil in TDF API, with an acceptance criterion of ≤0.3% per USP-related substance specifications [1].

Analytical Method Development and Validation (AMV) for TDF Impurity Assays

The compound is used to establish system suitability parameters (resolution, tailing factor, relative retention time) during HPLC method validation for TDF impurity assays, ensuring compliance with USP monograph requirements [2].

Process Development and Optimization to Minimize Impurity Formation

By using Isopropyl Tenofovir as a marker impurity, process chemists can monitor and optimize the phase-transfer catalysis or esterification steps in TDF synthesis to reduce the level of this specified impurity below the 0.3% threshold [1].

Forced Degradation Studies and Stability-Indicating Method Development

As a known degradation product of TDF under certain conditions, Isopropyl Tenofovir is employed as a reference material in forced degradation studies to validate the stability-indicating capability of analytical methods for TDF finished dosage forms [2].

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